Cobalt tricarbonyl nitrosyl
Description
Significance in Organometallic Chemistry and Coordination Chemistry Research
The significance of cobalt tricarbonyl nitrosyl in research stems from several key aspects of its chemistry. Its structure, which is isoelectronic with nickel tetracarbonyl, provides a valuable case study for comparing the bonding and electronic effects of the nitrosyl (NO) ligand versus the carbonyl (CO) ligand. wikiwand.com The nitrosyl ligand, formally considered NO⁺, is a strong π-acceptor, influencing the electronic properties of the metal center and the co-ligands. wikiwand.com This is reflected in spectroscopic data, which has been extensively studied to probe the nature of the metal-ligand bonds. sci-hub.seacs.org
The compound is a cornerstone in the study of ligand substitution reactions. The carbonyl ligands in Co(CO)₃NO can be readily replaced by other Lewis bases, such as phosphines and isocyanides, allowing for the systematic synthesis of a wide range of derivatives. wikipedia.org The study of the kinetics and mechanisms of these substitution reactions provides fundamental insights into the reactivity of organometallic complexes.
Furthermore, this compound and its derivatives have been explored for their catalytic activity in various organic transformations. aip.orgereztech.com Its ability to participate in reactions requiring precise control of cobalt-mediated processes makes it a valuable tool in synthetic chemistry. ereztech.com
Historical Development of Academic Understanding
The academic exploration of this compound began with its synthesis and initial characterization. One of the earliest and most common synthetic methods involves the reaction of dicobalt octacarbonyl with nitric oxide, a process that efficiently converts the cobalt carbonyl precursor into the nitrosyl complex. wikipedia.orgwikiwand.com Early studies, some dating back to the 1940s, laid the groundwork for preparing this and related cobalt carbonyl compounds. acs.org
The mid-20th century saw significant advancements in the characterization of Co(CO)₃NO, primarily through infrared (IR) spectroscopy. acs.org These spectroscopic studies were crucial in elucidating the compound's pseudotetrahedral geometry and understanding the electronic interplay between the cobalt center and its ligands. The vibrational frequencies of the CO and NO ligands, particularly the C-O stretching frequencies, provided a sensitive probe of the electron density on the metal and the extent of back-bonding to the ligands. sci-hub.seacs.org
Later, more advanced analytical techniques, such as gas-phase electron diffraction, provided precise structural parameters, confirming the molecule's geometry and bond lengths. As computational chemistry methods became more powerful, theoretical calculations, including Density Functional Theory (DFT), were employed to model the electronic structure and bonding in Co(CO)₃NO, offering deeper insights that complemented experimental findings.
Scope of Current Research Trajectories
Contemporary research on this compound has largely shifted towards its application in materials science, specifically as a precursor for the deposition of cobalt-containing thin films and nanostructures. ereztech.comamericanelements.com Its high volatility and relatively low decomposition temperature make it an ideal candidate for techniques like Chemical Vapor Deposition (CVD) and, more prominently, Focused Electron Beam Induced Deposition (FEBID). aip.orgaip.org
FEBID is a direct-write nanofabrication technique that uses a focused electron beam to decompose precursor molecules on a substrate, allowing for the creation of high-resolution, three-dimensional nanostructures. nih.gov Cobalt nanostructures are of particular interest due to their ferromagnetic properties, which have potential applications in magnetic force microscopy tips, nanoscale sensors, and other spintronic devices. aip.orgnih.gov
A significant portion of current research is dedicated to understanding the fundamental mechanisms of the electron-induced decomposition of Co(CO)₃NO. nih.govacs.org Studies investigate the complex surface chemistry and the pathways of dissociative electron attachment (DEA), where low-energy electrons interact with the precursor molecule, leading to the cleavage of metal-ligand bonds. aip.orgnih.govacs.org Research has shown that the decomposition can be a multi-step process, and the composition of the final deposit—which often contains impurities of carbon, oxygen, and nitrogen—is highly dependent on parameters like electron energy, substrate temperature, and precursor flux. jh.edubeilstein-journals.orgacs.org The ultimate goal of this research is to achieve precise control over the deposition process to fabricate high-purity, functional cobalt nanostructures. beilstein-journals.orgacs.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Co(CO)₃NO | wikipedia.org |
| Molar Mass | 172.97 g/mol | ereztech.com |
| Appearance | Dark red, volatile oil | wikipedia.org |
| Melting Point | -1 °C | ereztech.com |
| Boiling Point | 50 °C | ereztech.com |
| Density | 1.47 g/cm³ | wikipedia.org |
Table 2: Selected Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Infrared Spectroscopy | ν(CO) | ~2110 | sci-hub.se |
Structure
2D Structure
Properties
Molecular Formula |
C3CoNO4- |
|---|---|
Molecular Weight |
172.97 g/mol |
IUPAC Name |
carbon monoxide;cobalt;nitroxyl anion |
InChI |
InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 |
InChI Key |
CVCSGXJPONFHRC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advances for Cobalt Tricarbonyl Nitrosyl
Established Laboratory-Scale Synthetic Pathways
Cobalt tricarbonyl nitrosyl, a dark red volatile oil, is a fundamental compound in organocobalt chemistry. wikipedia.org Its preparation has been achieved through several well-documented laboratory methods.
Synthesis from Dicobalt Octacarbonyl
The most traditional and widely cited method for synthesizing this compound involves the reaction of dicobalt octacarbonyl with nitric oxide. wikipedia.orgwikipedia.org This process, known as nitrosylation, cleaves the cobalt-cobalt bond in the starting carbonyl complex. chemicalbook.com
In this reaction, two molecules of nitric oxide displace two carbonyl ligands and break the Co-Co bond of dicobalt octacarbonyl to yield two molecules of the target product. wikipedia.orgwikipedia.org This method is a cornerstone of metal nitrosyl complex preparation. wikipedia.org
Alternative Preparation Methodologies
Beyond the standard nitrosylation of dicobalt octacarbonyl, other synthetic routes have been developed. One notable alternative is the "cyanide method," which has been documented for the preparation of cobalt carbonyls and cobalt nitrosyl carbonyl. acs.org While detailed specifics of this method for Co(CO)₃NO are part of historical literature, it represents an alternative pathway that involves different precursors. acs.org
Another approach involves the in-situ reduction of cobalt(II) salts in the presence of nitric oxide. For instance, a general method for creating related cobalt nitrosyl halides involves the reduction of a cobalt(II) halide with zinc metal in the presence of nitric oxide gas. wikipedia.org Although this specific example yields a different complex, the principle of reductive nitrosylation of cobalt salts is an established alternative strategy. wikipedia.org
| Synthetic Method | Reactants | Product | Key Feature |
| Standard Nitrosylation | Dicobalt octacarbonyl (Co₂(CO)₈), Nitric Oxide (NO) | This compound (Co(CO)₃NO) | Cleavage of Co-Co bond and CO displacement. wikipedia.orgchemicalbook.com |
| Cyanide Method | Cobalt salts, Cyanide, Carbon Monoxide, Nitric Oxide source | This compound (Co(CO)₃NO) | Historical alternative pathway. acs.org |
| Reductive Nitrosylation | Cobalt(II) Halide, Zinc (reductant), Nitric Oxide (NO) | Cobalt Nitrosyl Halides | In-situ reduction and nitrosylation of Co(II) salts. wikipedia.org |
Advanced Mechanistic Insights into Synthesis
While the stoichiometry of Co(CO)₃NO synthesis is well-established, recent advanced research has focused more on the mechanistic details of its decomposition rather than its formation. This is largely due to its application in nanotechnology deposition processes. jh.eduresearchgate.net Studies using techniques like real-time time-dependent density functional theory have investigated the nonadiabatic dynamics of ligand dissociation upon electronic excitation. researchgate.net
Research into electron beam induced deposition (EBID) has provided significant insight into the compound's stability and bond-breaking processes. jh.edu It has been found that electron-induced decomposition on a surface occurs in distinct steps:
An initial one-electron process leads to the decomposition of the nitrosyl (NO) ligand, forming a nitride. jh.edu
This is accompanied by the simultaneous loss of at least one carbonyl (CO) ligand. jh.edu
The remaining partially decarbonylated fragments then undergo further electron-stimulated decomposition. jh.edu
Understanding these decomposition pathways, particularly the finding that the Co-N bond can be selectively broken under certain low-temperature conditions despite being stronger than the Co-C bond, is crucial for controlling its use as a precursor. researchgate.netresearchgate.net
Gas-Phase Precursor Synthesis Techniques
This compound is a key precursor for chemical vapor deposition (CVD) and focused electron beam-induced deposition (EBID) due to its high volatility. researchgate.netereztech.comstrem.com It is typically synthesized as a liquid and then introduced into a vacuum system in the gas phase. jh.edu
The standard procedure involves attaching the liquid precursor to a stainless steel gas manifold connected to a high-vacuum or ultra-high vacuum (UHV) chamber via a leak valve. jh.edu To ensure purity, the precursor often undergoes several freeze-pump-thaw cycles to remove dissolved gases. jh.edu For controlled dosing into the chamber, the liquid is typically held at a reduced temperature (e.g., in an ice bath) to regulate its vapor pressure while the manifold is at room temperature. jh.edu This setup allows for a steady and controllable flow of gaseous Co(CO)₃NO to a substrate, where it can be decomposed to deposit cobalt-containing materials. jh.edursc.org This compound is considered more stable and easier to handle than the related precursor, dicobalt octacarbonyl. researchgate.netbeilstein-journals.org
In-Situ Formation and Derivatization Studies
The reactivity of this compound allows for its use in the in-situ formation of various materials and for the synthesis of new derivatives.
Nanoparticle Synthesis: The compound serves as a cobalt source for the synthesis of alloy nanoparticles. For example, CoPt nanoparticles can be prepared through the simultaneous chemical reduction of a platinum precursor and the thermal decomposition of this compound. aip.org
Thin Film Deposition: In EBID and CVD processes, the gaseous precursor decomposes in-situ on a substrate surface. jh.edursc.org Electron-induced reactions break the ligand bonds, leading to the formation of a non-volatile cobalt-containing deposit. jh.edu The composition of these deposits can be complex, often containing cobalt, oxygen, nitrogen, and carbon. researchgate.netbeilstein-journals.org Studies have shown that Co(CO)₃NO can undergo autocatalytic growth on existing cobalt-containing seed layers. beilstein-journals.orgbeilstein-journals.org
Derivatization via Ligand Substitution: this compound readily undergoes substitution reactions where the carbonyl ligands are replaced by other Lewis bases. wikipedia.org Tertiary phosphines and isocyanides are common reagents used to create a variety of Co(CO)ₓ(NO)Lᵧ derivatives. wikipedia.org This reactivity allows for the fine-tuning of the electronic and steric properties of the cobalt center for applications in catalysis and materials science.
Electronic Structure and Bonding Theory of Cobalt Tricarbonyl Nitrosyl
Quantum Mechanical and Computational Analyses
Modern computational chemistry provides powerful tools to investigate the electronic properties of molecules like cobalt tricarbonyl nitrosyl. These methods offer detailed insights into molecular orbitals, electron distribution, and excited states.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been extensively used to model the electronic structure and photochemistry of Co(CO)3NO. researchgate.net DFT calculations, particularly with functionals like BPW91 and B3LYP, have been successful in reproducing experimental vibrational frequencies and isotopic shifts. researchgate.netacs.org These studies help in identifying the various cobalt carbonyl nitrosyl species formed in reactions. researchgate.net
DFT modeling indicates that upon photolysis with a 400-nm pump pulse, Co(CO)3NO populates a manifold of excited states that decay to form a triplet bent-NO complex within 1 picosecond. researchgate.net Furthermore, DFT calculations have been employed to understand the reaction processes of Co(CO)3NO on surfaces, which is crucial for its application in atomic layer deposition (ALD). aip.org These calculations help in elucidating the roles of electron enhancement and local surface heating in reducing the deposition temperature. aip.org The ground state of Co(CO)3NO is a closed shell 1A1 state with C3v symmetry. mdpi.comresearchgate.net
Ab Initio and Configuration Interaction Calculations
Ab initio self-consistent field molecular orbital (SCF-MO) calculations have been instrumental in interpreting the He(I) photoelectron spectra of Co(CO)3NO and its isoelectronic counterparts. tandfonline.com Initial interpretations using Koopmans' theorem were found to be inadequate because they did not account for the significant orbital relaxation that occurs upon ionization from the metal orbitals compared to the nitrosyl orbitals. acs.orgtandfonline.com
To address this, restricted Hartree-Fock (RHF) calculations on the ionic states were performed, which allowed for orbital relaxation and accurately reproduced the experimental spectra. tandfonline.com More advanced methods like multireference single and double excitation configuration interaction (MRD-CI) have also been used to study the electronic spectra of related molecules, providing a high level of theoretical accuracy. acs.org Equation-of-motion coupled-cluster (EOMIP-CCSD) calculations, though computationally expensive, have provided valuable data on the ionization energies of Co(CO)3NO and its derivatives. acs.org
Real-Time Time-Dependent Density Functional Theory (TDDFT) Studies
Real-time time-dependent density functional theory (TDDFT) combined with the Ehrenfest dynamics scheme has been employed to investigate the nonadiabatic dynamics of ligand dissociation upon electronic excitation. escholarship.orgglobalauthorid.comnih.gov These studies have demonstrated two distinct dissociation pathways for the NO ligand. escholarship.orgglobalauthorid.comresearchgate.net TDDFT simulations provide a microscopic view of the ultrafast processes that follow electronic excitation, which is difficult to obtain from experiments alone. nih.gov
These computational models have been used to study the inelastic scattering of low-energy electron wave packets with Co(CO)3NO, which is relevant for its use as a precursor in electron-enhanced atomic layer deposition (EE-ALD). acs.orgacs.org The simulations show the dependence of energy transfer on factors like wave packet size, molecular orientation, and impact parameter. acs.org
Ligand Field Theory and Molecular Orbital Perspectives
The bonding in this compound can be understood through the principles of Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. britannica.com The nitrosyl ligand (NO) is isoelectronic with carbon monoxide (CO), and thus the bonding is analogous to that in metal carbonyls. wikipedia.org The NO ligand, considered as the nitrosyl cation (NO+), acts as a two-electron donor to the metal and accepts electron density from the metal via back-bonding into its π* orbitals. wikipedia.org
The molecular orbitals of Co(CO)3NO near the Fermi level are primarily composed of metal d-orbitals and the π* orbitals of the CO and NO ligands, forming π-type back-bonds. acs.orgresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity and electronic transitions. researchgate.net The HOMO-LUMO gap and the character of these frontier orbitals dictate the pathways for electronic excitation and subsequent dissociation. researchgate.net The valence orbital order, starting from the lowest ionization potential, has been determined by theoretical calculations as 8a1, 8e, 7e, 6e, 1a2, 5e, 4e, 7a1, 6a1, and 3e. acs.org
Comparative Analysis of Metal-Ligand Bond Characteristics (Co-NO vs. Co-CO)
A key aspect of the electronic structure of Co(CO)3NO is the difference between the cobalt-nitrosyl (Co-NO) and cobalt-carbonyl (Co-CO) bonds. The Co-NO bond is a three-electron π-type bond and is shorter than the Co-CO bond. gelest.com This suggests that the Co-NO bond is stronger and requires more energy to cleave. gelest.com
However, experimental studies on dissociative electron attachment (DEA) in liquid helium nanodroplets have shown that the loss of NO is more prevalent than the loss of CO, which contrasts with gas-phase experiments. acs.orgresearchgate.net This surprising preference for NO loss, despite the stronger Co-N bond, is attributed to selective reaction dynamics at low temperatures. acs.orgresearchgate.net Computational studies have calculated the bond dissociation energy for the Co-NO bond to be 1.63 eV and for the Co-CO bond to be 1.26 eV. mdpi.com The differing vibrational frequencies of the M-N-O and M-C-O groups, observable via infrared spectroscopy, also reflect the different bond orders and strengths. wikipedia.org
| Bond | Dissociation Energy (eV) | Bond Type | Relative Strength |
|---|---|---|---|
| Co-NO | 1.63 mdpi.com | Three-electron π-type gelest.com | Stronger gelest.com |
| Co-CO | 1.26 mdpi.com | - | Weaker gelest.com |
Effects of Ligand Substitution on Electronic Structure
The substitution of a carbonyl ligand in Co(CO)3NO with other ligands, such as phosphines (PR3), significantly alters the electronic structure of the complex. acs.org Strong electron-donating ligands, like certain phosphines, increase the electron density on the cobalt center. This, in turn, enhances the back-donation to the remaining CO and NO ligands. acs.org
This increased back-donation destabilizes the highest-energy molecular orbitals, which have significant metal d-character and interact with the π* orbitals of the CO and NO ligands. acs.org Consequently, the ionization potentials of these orbitals decrease. acs.org For instance, substituting a CO with a triphenylphosphine (B44618) (PPh3) ligand leads to a stabilization of the π orbitals of the aromatic rings, indicating that PPh3 acts as a good electron donor. acs.org Conversely, ligands with electron-accepting properties, such as phosphites (P(OR)3), can withdraw electron density from the cobalt, affecting the bonding to the CO and NO ligands differently. acs.org
Reactivity and Reaction Mechanism Elucidation of Cobalt Tricarbonyl Nitrosyl
Ligand Substitution Pathways
Ligand substitution reactions in cobalt tricarbonyl nitrosyl predominantly involve the displacement of carbonyl (CO) ligands by other nucleophiles. The mechanism of these reactions is influenced by the nature of the incoming ligand and the reaction conditions.
The kinetics of ligand substitution in Co(CO)₃NO have been shown to follow a mechanism that is dependent on the concentration and the specific nature of the incoming nucleophile. researchgate.net For strong nucleophiles, the reaction proceeds via a bimolecular displacement pathway. researchgate.net This is supported by the observation that the rate of reaction is influenced by the nucleophile's concentration.
However, in the case of carbon monoxide exchange, the rate is independent of the CO concentration. researchgate.net Interestingly, the rate of CO substitution by triphenylarsine (B46628) at zero arsine concentration is significantly slower, by a factor of approximately 50, than the rate of CO exchange. researchgate.net The solvent's dielectric constant and coordinating ability have been observed to have little effect on the reaction rates. researchgate.net
For nucleophiles with the same coordinating atom, the reaction rates show a positive correlation with the basicity or polarizability of the reagent. researchgate.net Activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the reaction mechanism. For instance, in related cobalt(III) complexes, dissociative ligand exchange is heavily influenced by the entropy of activation. nih.gov In some cobalt complexes, a dissociative interchange mechanism is favored, where bond breaking is a key part of forming the activated complex. nih.govwits.ac.za
Table 1: Kinetic and Activation Parameters for Ligand Substitution Reactions in Cobalt Complexes
| Reactant System | Rate Constant (k) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanism |
|---|---|---|---|---|
| Aqua cobalt (II) complexes | Varies with ligand | ≈ 15.6 ± 0.6 | ≈ -43.7 ± 2.0 | Ligand-assisted displacement |
| Aquacobalamin with various ligands | Second-order rate constants determined | Varies | Varies | Dissociative interchange |
Note: Data for related cobalt complexes are presented to illustrate general principles of ligand substitution kinetics and thermodynamics.
This compound readily undergoes substitution reactions with various Lewis bases, such as tertiary phosphines and isocyanides, leading to the displacement of one or more carbonyl ligands. researchgate.netresearchgate.net The reaction with phosphines and phosphites is generally fast to intermediate, while reactions with arsines and pyridines are slower. researchgate.net This reactivity pattern is consistent with the characterization of the cobalt center in Co(CO)₃NO as a soft metal. researchgate.net
The substitution products are typically monosubstituted derivatives of the form Co(CO)₂(NO)L, where L is the incoming Lewis base. researchgate.netresearchgate.net The rate of these reactions is dependent on both the concentration and the nature of the nucleophile, supporting a bimolecular displacement mechanism. researchgate.netresearchgate.net
Electron-Induced Dissociation and Surface Chemistry
The interaction of low-energy electrons with this compound can induce the dissociation of its ligands, a process of fundamental importance in techniques like focused electron beam induced deposition (FEBID).
Dissociative electron attachment (DEA) is a process where a molecule captures a free electron to form a transient negative ion, which then dissociates into a neutral fragment and a negative ion. For Co(CO)₃NO, DEA is a highly efficient process at low electron energies, typically below 10 eV.
The primary fragmentation pathway in the gas phase is the loss of a single carbonyl ligand, forming the [Co(CO)₂NO]⁻ anion. This process has a maximum cross-section of approximately 4.1 x 10⁻¹⁶ cm². The loss of the nitrosyl group to form [Co(CO)₃]⁻ is about an order of magnitude less intense.
Table 2: Dissociative Electron Attachment (DEA) Cross-Sections for Co(CO)₃NO
| Fragment Ion | m/z | Maximum Cross-Section (cm²) |
|---|---|---|
| [Co(CO)₂NO]⁻ | 145 | 4.1 x 10⁻¹⁶ |
Electron stimulated desorption (ESD) involves the desorption of species from a surface due to electron impact. In the context of Co(CO)₃NO adsorbed on surfaces, electron irradiation leads to the desorption of ligands. Studies have shown that during electron exposure, a significant portion of the CO ligands are desorbed. This process is a key initial step in the electron-induced surface chemistry of the precursor.
Reaction Dynamics in Liquid Helium Nanodroplets and on Substrate Surfaces
The reaction dynamics of this compound, Co(CO)₃NO, have been investigated in unique environments such as liquid helium nanodroplets and on various substrate surfaces. These studies provide insights into how the surrounding medium influences the molecule's behavior upon electron interaction, bridging the gap between gas-phase experiments and real-world applications like focused electron beam induced deposition (FEBID).
When Co(CO)₃NO is isolated in liquid helium nanodroplets, its interaction with low-energy electrons leads to dissociative electron attachment (DEA). nih.gov The helium droplets, with a temperature of about 0.37 K, provide a weakly interacting and rapidly cooling environment. epa.gov This allows for the study of intrinsic molecular properties and reaction dynamics at very low temperatures. nih.gov Interestingly, the fragmentation patterns observed in helium nanodroplets show notable differences compared to gas-phase experiments. While the reaction products are similar, the loss of the nitrosyl (NO) ligand is more prevalent than the loss of a carbonyl (CO) ligand in the droplets. nih.govacs.org This is surprising because the Co–N bond is significantly stronger than the Co–C bond, suggesting that selective reaction dynamics at low temperatures drive this preferential NO loss. nih.govacs.org The liquid helium environment can quench certain reaction channels, which accounts for the observation of the parent anion, [Co(CO)₃NO]⁻, albeit in low abundance, and different resonance behaviors for the loss of a single CO molecule. nih.gov
On substrate surfaces, the reaction dynamics of Co(CO)₃NO are highly relevant to deposition processes. Studies on gold (Au) or amorphous carbon (a:C) substrates under ultrahigh vacuum conditions reveal a multi-step decomposition process initiated by a 500 eV electron beam. jh.edu The initial step involves a single-electron process that leads to the decomposition of the NO ligand to form a nitride, along with the simultaneous desorption of at least one CO ligand. jh.edu This initial decomposition of Co(CO)₃NO into a nonvolatile cobalt-containing compound is the key step that initiates the deposition process. jh.edu In subsequent steps, the remaining CO ligands in the partially decarbonylated fragments undergo electron-stimulated decomposition, leading to the formation of adsorbed carbon and oxidized cobalt atoms. jh.edu
Further investigations simulating a surface effect by adsorbing Co(CO)₃NO on a C₆₀ molecule within a helium nanodroplet have also been conducted. nih.gov In this scenario, the presence of the C₆₀ "surface" dramatically alters the reaction outcome, with the loss of CO becoming the most probable reaction channel, in stark contrast to the behavior of the isolated monomer in the helium droplet. nih.govacs.org This change in branching ratios is significant for understanding the mechanisms at play in FEBID and suggests that the substrate can catalyze certain dissociation pathways. nih.govacs.org
| Environment | Key Findings | Primary Dissociation Channel | Significance |
|---|---|---|---|
| Liquid Helium Nanodroplets | Reaction products similar to gas phase, but with different probabilities. nih.gov Observation of parent anion [Co(CO)₃NO]⁻. nih.gov | Preferential loss of NO over CO. nih.govacs.org | Reveals intrinsic molecular dynamics at low temperatures and the influence of a weakly interacting solvent. nih.gov |
| Substrate Surfaces (Au, a:C) | Multi-step decomposition initiated by electrons. jh.edu Formation of a nonvolatile cobalt-containing intermediate. jh.edu | Initial decomposition of NO ligand and desorption of CO. jh.edu | Provides a mechanistic understanding of the initial steps in focused electron beam induced deposition (FEBID). jh.edu |
| On C₆₀ in Helium Nanodroplets | Significant change in branching ratios compared to isolated monomer. nih.govacs.org | Loss of CO becomes the most probable channel. nih.govacs.org | Simulates the effect of a surface on reaction dynamics and highlights the catalytic role the substrate can play. nih.govacs.org |
Thermal Decomposition Pathways and Kinetics
This compound is known for its thermal instability, a property that is exploited in chemical vapor deposition (CVD) processes for creating cobalt films. While detailed kinetic studies on the thermal decomposition of Co(CO)₃NO are not extensively reported in the provided search results, its behavior in deposition applications offers insights into its thermal pathways. The compound has a relatively low decomposition temperature, reportedly between 60°C and 70°C. researchgate.net
Co(CO)₃NO(g) → Co(s) + 3CO(g) + NO(g)
The actual surface reactions can be more complex, potentially involving intermediate species and surface-catalyzed ligand dissociation. The composition of the final deposited material is highly dependent on the deposition conditions, such as temperature, pressure, and substrate material. For instance, incomplete decomposition can lead to the incorporation of carbon, nitrogen, and oxygen impurities into the cobalt film.
In contrast to purely thermal decomposition, electron-enhanced atomic layer deposition (EE-ALD) utilizes an energetic electron beam to induce the decomposition of the precursor at lower temperatures, even room temperature. nih.govaip.org This allows for a lower thermal budget, which is advantageous for fabricating sensitive electronic components. researchgate.net In EE-ALD, the Co(CO)₃NO precursor is first adsorbed onto the surface, and then an electron beam is used to dissociate the ligands. aip.org This electron-induced process provides an alternative to thermal energy for initiating the decomposition, highlighting the different energy inputs that can drive the breakdown of the molecule.
The successful use of Co(CO)₃NO in thermal ALD, where it is pulsed onto a reactive surface, also points to its tailored reactivity. For some precursors, the interaction with the substrate is thermodynamically driven, leading to selective deposition. acs.org While this specific study focused on a different cobalt precursor, it underscores the principle that the thermal decomposition and reaction of organometallic compounds like Co(CO)₃NO are highly dependent on the surface chemistry of the substrate.
Excited-State Dynamics and Photochemical Reactions
Nonadiabatic Dynamics of Ligand Dissociation Induced by Electronic Excitation
The dissociation of ligands from Co(CO)₃NO can be induced by electronic excitation, a process that is fundamental to understanding its photochemical reactivity and its decomposition in electron-enhanced deposition techniques. nih.govnih.gov Computational studies using real-time time-dependent density functional theory (TDDFT) and Ehrenfest dynamics have shed light on the nonadiabatic dynamics of this process. researchgate.netescholarship.org Nonadiabatic dynamics refer to processes where the system does not remain on a single potential energy surface during a reaction, which is common in photochemical events.
Upon electronic excitation, for instance by promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), the electronic state of the Co(CO)₃NO molecule changes. researchgate.net This change in electronic configuration alters the forces acting on the atoms, inducing vibrations that can lead to bond breaking. nih.gov
Theoretical calculations have demonstrated two distinct dissociation pathways for the NO ligand following electronic excitation: nih.govnih.govescholarship.org
Direct Dissociation: In this pathway, the excited state is dissociative with respect to the Co–NO bond. The NO ligand detaches from the cobalt center relatively quickly after the initial excitation.
Vibrational Predissociation: Here, the initial electronic excitation populates a bound excited state. The vibrational energy, initially distributed throughout the molecule, eventually localizes in the Co–NO bond, leading to its cleavage.
The specific pathway and its timescale are dependent on the nature of the electronic excitation. researchgate.net Detailed analysis of the electronic structure reveals that the molecular orbitals involved in the excitation play a crucial role. For example, the LUMO and LUMO+1 are antibonding states formed by the cobalt d-orbitals and the NO π-antibonding state. researchgate.net Populating these orbitals through electronic excitation weakens the Co–NO bond, facilitating its dissociation. These computational studies provide a detailed, atomistic view of the ultrafast dynamics that govern the photochemical ligand dissociation in Co(CO)₃NO. nih.govnih.govescholarship.org
Electron-Enhanced Surface Reactions and Precursor Decomposition
The decomposition of Co(CO)₃NO on surfaces can be significantly enhanced by electron irradiation, a process central to focused electron beam induced deposition (FEBID). nih.gov This technique allows for the direct writing of nanoscale structures on a substrate. nih.govacs.org The incident high-energy electrons (e.g., 500 eV) generate a cascade of low-energy secondary electrons at the substrate surface, and it is these secondary electrons that are primarily responsible for the decomposition of the adsorbed precursor molecules. jh.edu
Studies on the electron-induced decomposition of Co(CO)₃NO adsorbed on surfaces have elucidated a step-wise reaction mechanism. jh.edu Using surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and mass spectrometry, researchers have identified the following key steps at low temperatures (-168 °C): jh.edu
Initial Decomposition and Intermediate Formation: The first step is initiated by a single-electron process. This leads to the decomposition of the nitrosyl (NO) ligand, forming a nitride species, and is accompanied by the simultaneous desorption of at least one carbonyl (CO) ligand. This creates a partially decarbonylated, nonvolatile cobalt-containing intermediate on the surface. jh.edu
Decomposition of Residual Ligands: In the second step, further electron irradiation acts on these partially decarbonylated fragments. However, instead of leading to further desorption of the remaining CO ligands, it causes their decomposition. This results in the formation of adsorbed carbon and oxidized cobalt atoms. jh.edu
Interestingly, the carbon-containing species formed in the initial step are thermally labile and can desorb at temperatures below room temperature. jh.edu This explains why FEBID processes using Co(CO)₃NO at ambient temperatures can produce deposits with very low carbon contamination. jh.edu
Cyclic growth processes, where sequential exposures of Co(CO)₃NO and low-energy electrons are used, have also been developed for growing cobalt thin films at room temperature. aip.org In this approach, the adsorbed precursor is irradiated with electrons to remove the CO and NO ligands, creating fresh adsorption sites for subsequent precursor molecules. aip.org Mass spectrometry measurements confirm the desorption of CO and NO during the electron exposure steps. aip.org XPS analysis of the resulting films often shows some level of nitrogen incorporation, consistent with the dissociation of a fraction of the nitrosyl ligands, while carbon content can be negligible, indicating complete desorption of the CO ligands under certain conditions. aip.org
Formation of Negative Ions and Clusters
The interaction of low-energy electrons with Co(CO)₃NO can lead to the formation of negative ions through dissociative electron attachment (DEA). This process has been studied in the gas phase and in helium nanodroplets, revealing a rich fragmentation chemistry. nih.govrsc.org In DEA, a molecule captures a free electron to form a transient negative ion (TNI), which can then decay by dissociating into a stable negative ion and one or more neutral fragments.
Gas-phase studies have identified several anionic fragments resulting from the DEA to Co(CO)₃NO. The major dissociation channels and the corresponding electron energies at which they are observed are summarized below.
| Negative Ion Fragment | Neutral Loss Product(s) | Peak Electron Energy (eV) |
|---|---|---|
| [Co(CO)₂NO]⁻ | CO | ~0.9 researchgate.net |
| [Co(CO)NO]⁻ | 2CO | ~2.0 rsc.org |
| [CoNO]⁻ | 3CO | ~4.3 rsc.org |
| [Co(CO)₃]⁻ | NO | N/A (less prevalent in gas phase) |
| [Co]⁻ | 3CO + NO | ~7.1 researchgate.net |
The most dominant channel in the gas phase is typically the loss of a single CO ligand to form [Co(CO)₂NO]⁻. rsc.org
When Co(CO)₃NO molecules are aggregated into clusters, either through co-expansion with an inert gas or within helium nanodroplets, the DEA process is modified. nih.govrsc.org The anion yields as a function of electron energy show significant differences from the monomer. The sharp resonance peaks observed for the isolated molecule are often replaced by broader profiles that peak at higher electron energies. nih.govacs.org This is attributed to the cluster environment, where the excess energy from electron attachment can be dissipated among the constituent molecules, altering the fragmentation pathways. rsc.org
In clusters, new reaction channels can also open up. For example, the formation of cluster ions containing multiple cobalt atoms, such as [Co₂(CO)ₓ(NO)y]⁻, has been observed. rsc.org Furthermore, evidence for the cleavage of the N–O bond has been found in cluster experiments, leading to the formation of ions containing either nitrogen or oxygen atoms, such as [Co₂(CO)(NO)N]⁻ and [Co₂(CO)₂O]⁻. rsc.org These complex fragmentation patterns highlight the influence of intermolecular interactions on the dissociation dynamics of Co(CO)₃NO following electron attachment.
Advanced Spectroscopic and Analytical Characterization of Cobalt Tricarbonyl Nitrosyl
Infrared and Vibrational Spectroscopy of Parent Compound and Derivatives
Infrared (IR) and vibrational spectroscopy are pivotal in elucidating the structure and bonding of Cobalt Tricarbonyl Nitrosyl and its derivatives. The vibrational frequencies of the carbonyl (CO) and nitrosyl (NO) ligands are particularly sensitive to the electronic environment of the cobalt center.
Studies involving laser-ablated cobalt atoms reacting with CO and NO mixtures in an argon matrix have identified a range of cobalt carbonyl nitrosyl species, including the saturated Co(CO)₃NO molecule. researchgate.net The identification of these products is confirmed through isotopic substitution with ¹³CO, ¹⁵NO, and ¹⁵N¹⁸O, with density functional theory (DFT) calculations corroborating the observed frequencies and isotopic shifts. researchgate.net
High-resolution, rotationally resolved infrared absorption spectra of jet-cooled Co(CO)₃NO have been measured, providing precise molecular parameters. nih.gov An analysis of 105 rovibrational transitions for the ν₁(a₁) band centered near 2112 cm⁻¹ yielded the following parameters:
ν₀ (Band Center): 2111.7457(9) cm⁻¹
B₀ (Ground State Rotational Constant): 0.034747(12) cm⁻¹
B₁ (Excited State Rotational Constant): 0.034695(15) cm⁻¹
These high-resolution studies provide unambiguous assignments for various K subbands, confirming the molecule's structural details. nih.gov The vibrational spectra of simple, uncharged, closed-shell nitrosyl/carbonyl metal complexes like Co(CO)₃NO serve as crucial references for understanding the relationship between spectral characteristics and molecular structure. researchgate.net
| Vibrational Mode | Frequency (cm⁻¹) | Source |
|---|---|---|
| ν(CO) - Symmetric Stretch (a₁) | ~2112 | researchgate.netnih.gov |
| ν(NO) - Stretch (a₁) | Not specified in results |
Photoelectron Spectroscopy Studies and Ionization Potentials
Photoelectron spectroscopy (PES) provides direct experimental data on the electronic structure and bonding of Co(CO)₃NO by measuring its ionization potentials.
He-I and He-II photoelectron spectra have been reported for Co(CO)₃NO and its phosphine-substituted derivatives. acs.org The first two bands in the spectrum of the parent compound are attributed to ionization from molecular orbitals with significant cobalt d-character. acs.org For the derivative Co(CO)₂NOtBuNC, a new organometallic complex, the adiabatic ionization energy was determined to be 7.30 ± 0.05 eV. acs.org The interpretation of the PES spectra is supported by DFT calculations, which help assign the observed peaks to specific molecular orbitals. acs.orgacs.org
Substitution of a CO ligand with a better electron donor, such as tert-butylisocyanide (tBuNC), increases the electron density on the cobalt center. acs.org This leads to a destabilization of the molecular orbitals that result from the interaction between the filled metal d-orbitals and the LUMOs of the nitrosyl and carbonyl ligands, which is directly observable as a change in the ionization potentials. acs.org
| Compound | Ionization Energy (eV) | Assignment/Note | Source |
|---|---|---|---|
| Co(CO)₃NO | 8.75 | First vertical ionization energy | acs.org |
| Co(CO)₂NO(PMe₃) | 7.85 | First vertical ionization energy | acs.org |
| Co(CO)₂NO(PEt₃) | 7.69 | First vertical ionization energy | acs.org |
| Co(CO)₂NO(PPh₃) | 7.58 | First vertical ionization energy | acs.org |
| Co(CO)₂NOtBuNC | 7.30 ± 0.05 | Adiabatic ionization energy | acs.org |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a critical tool for identifying the intermediates and products formed during the decomposition of Co(CO)₃NO. It is frequently used to study gas-phase ionization and fragmentation, as well as products desorbing from surfaces during deposition processes.
Studies on the electron-induced decomposition of Co(CO)₃NO on surfaces, monitored by a quadrupole mass spectrometer (QMS), confirmed the desorption of CO and NO ligands during electron exposure. jh.eduaip.org In experiments exploring dissociative electron attachment (DEA) in liquid helium nanodroplets, reaction products were identified by mass spectrometry. acs.orgnih.govresearchgate.net These studies found that the DEA of the Co(CO)₃NO monomer produced results similar to gas-phase experiments, but with a notable difference: the loss of NO was more prevalent than the loss of CO, which is a reversal of the gas-phase trend. acs.orgresearchgate.net This preference for NO loss at low temperatures is attributed to selective reaction dynamics, especially since the Co–N bond is significantly stronger than the Co–C bond. acs.orgresearchgate.net
When Co(CO)₃NO clusters are studied, mass spectrometry identifies fragment ions such as [Co₂(CO)(NO)N]⁻, [Co₂(CO)₂O]⁻, and others, confirming the dissociation of the N-O bond within the nitrosyl ligand. rsc.org Photoelectron photoion coincidence (PEPICO) spectroscopy has also been employed to investigate the detailed dissociation dynamics of energy-selected Co(CO)₃NO ions. researchgate.net In studies of the derivative Co(CO)₂NOtBuNC, threshold photoelectron photoion coincidence (TPEPICO) spectrometry was used to determine the 0 K onsets for various fragment ions, including CoCONOtBuNC⁺ (8.17 ± 0.05 eV), CoNOtBuNC⁺ (9.01 ± 0.05 eV), and CotBuNC⁺ (10.42 ± 0.05 eV). acs.org
Surface Science Techniques for Adsorbate Layers and Decomposition Studies
Surface science techniques are essential for characterizing thin films and nanostructures derived from Co(CO)₃NO, often in the context of chemical vapor deposition (CVD) and focused electron beam induced deposition (EBID).
X-ray Photoelectron Spectroscopy (XPS) Applications
XPS is used to determine the elemental composition and chemical states of atoms in the near-surface region of films deposited from Co(CO)₃NO. In studies of electron beam induced reactions, XPS analysis was performed on films deposited on gold or amorphous carbon substrates. jh.edu The spectra were calibrated to the Au(4f₇/₂) peak at 84 eV or the C(1s) peak at 284.6 eV. jh.edu
These studies revealed that the electron-stimulated decomposition at low temperatures (−168 °C) occurs in two steps. The first step involves the decomposition of the nitrosyl (NO) ligand to form a nitride, along with the desorption of at least one CO ligand. jh.edunih.gov This initial decomposition of Co(CO)₃NO forms a nonvolatile cobalt-containing compound. jh.edu The second step involves the electron-stimulated decomposition of the remaining CO ligands, leading to the formation of adsorbed carbon and oxidized cobalt. jh.edu
In sequential deposition processes using Co(CO)₃NO and low-energy electrons, XPS measurements of the resulting cobalt films showed nitrogen signals, indicating that a portion of the nitrosyl ligands dissociate and lead to nitrogen incorporation in the film. aip.org Conversely, negligible carbon signals suggested that the CO ligands were desorbed effectively. aip.org XPS is also used to identify the chemical phases present, such as distinguishing between pure metallic Co and cobalt oxide (CoO) phases based on the Co 2p binding energies and the presence of characteristic shake-up satellite peaks. researchgate.netgelest.com
Scanning Electron Microscopy (SEM) for Morphology Analysis
SEM is widely used to analyze the surface morphology of films and nanostructures grown from Co(CO)₃NO. The resulting morphology is highly dependent on the deposition conditions, such as substrate temperature.
In thermal CVD processes, films grown at temperatures between 350-450°C exhibited a smooth and dense surface morphology. gelest.com For example, a 140 nm thick film grown at 390°C had a root-mean-square (RMS) surface roughness of 12.5 nm and an average grain size of 75 nm. gelest.com However, at temperatures above 450°C, the surface roughness increased significantly. gelest.com Nanostructures fabricated by EBID from Co(CO)₃NO often show a granular morphology. beilstein-journals.orgnih.gov SEM investigations are also crucial for observing phenomena such as film agglomeration at high annealing temperatures. researchgate.net
| Deposition Temperature (°C) | Film Morphology | RMS Roughness / Grain Size | Source |
|---|---|---|---|
| 390 | Smooth and dense | 12.5 nm / 75 nm | gelest.com |
| 450 | Increased roughness | 37 nm | gelest.com |
| 480 | Significant roughness | 110 nm | gelest.com |
| >500 (Annealed) | Agglomeration | Not specified | researchgate.net |
Scanning Transmission X-ray Microscopy (STXM) and Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
STXM combined with NEXAFS spectroscopy provides powerful chemical mapping capabilities at the nanoscale. wikipedia.orgucsd.edu These techniques have been applied to study nanostructures fabricated by EBID using Co(CO)₃NO as a precursor. beilstein-journals.orgnih.govbeilstein-journals.org
STXM allows for the characterization of deposits on silicon nitride membranes under high-vacuum conditions. beilstein-journals.orgnih.gov By recording spectra at the Co L-edge, NEXAFS provides detailed information about the chemical state and composition of the cobalt in the deposit. beilstein-journals.orgresearchgate.net Studies have shown that deposits grown via autocatalytic processes from Co(CO)₃NO are granular and contain oxygen, carbon, and nitrogen, with a typical composition of CoOₓNᵧC₂. beilstein-journals.orgnih.govresearchgate.net NEXAFS can also be used to derive the thickness-dependent composition of the deposited nanostructures. researchgate.net This combination of techniques is crucial for understanding the chemical transformations that occur during processes like EBID and for characterizing the resulting material's purity and structure. beilstein-journals.orgresearchgate.net
Rutherford Backscattering Spectrometry (RBS) for Elemental Composition
Rutherford Backscattering Spectrometry (RBS) is a powerful ion scattering technique used for the elemental analysis of thin films. In the context of materials derived from this compound, RBS has been instrumental in determining film purity, composition, and thickness, particularly for cobalt films grown by Chemical Vapor Deposition (CVD). gelest.comresearchgate.netscispace.comgoogle.com
In a typical RBS setup, a beam of high-energy ions, such as Helium-4 (He⁺), is directed at the sample. researchgate.net The energy and angle of the backscattered ions are measured to identify the elements present in the film and their concentration as a function of depth. The technique's sensitivity and non-destructive nature make it ideal for analyzing thin films used in microelectronics. gelest.comgoogle.com
Research on the thermal CVD of cobalt films from the Co(CO)₃NO precursor utilized RBS to analyze the resulting film composition on silicon substrates. gelest.comresearchgate.net These analyses were carried out on a 4.5 MeV Dynamitron model P.E.E. 3.0 linear accelerator, with some spectra taken using a 2 MeV He⁺ beam. gelest.comresearchgate.net The findings from RBS, often corroborated by X-ray Photoelectron Spectroscopy (XPS), revealed that the composition of the deposited films is highly dependent on the substrate temperature. gelest.comgoogle.com For instance, at deposition temperatures above 350°C, the films were determined to be pure cobalt metal, within the detection limits of the technique. gelest.comgoogle.com RBS was also employed to measure the film thickness, with results showing excellent agreement with cross-sectional Scanning Electron Microscopy (SEM) measurements. researchgate.net
In studies of nanowires fabricated by Focused Electron Beam Induced Deposition (FEBID) using this compound, the elemental composition was a critical parameter. While energy-dispersive X-ray spectroscopy (EDX) provided average atomic concentrations, RBS was also part of the characterization toolkit for these nanostructures. researchgate.net The composition of such deposits can vary based on beam parameters, but typical atomic concentrations are detailed in the table below. researchgate.net
| Element | Atomic Concentration (%) |
|---|---|
| Cobalt (Co) | 49 |
| Oxygen (O) | 27 |
| Nitrogen (N) | 14 |
| Carbon (C) | 10 |
Spectroscopic Ellipsometry for In-Situ Film Growth Monitoring
Spectroscopic Ellipsometry (SE) is a non-destructive, optical technique highly sensitive to the properties of thin films. It measures the change in the polarization state of light upon reflection from a sample surface to determine film thickness, optical constants (refractive index 'n' and extinction coefficient 'k'), and surface roughness. aip.orgp2infohouse.org Its capability for real-time data acquisition makes it exceptionally valuable for in-situ monitoring of film growth dynamics during deposition processes. gelest.comqd-europe.com
In the context of this compound, in-situ SE has been crucial for understanding the growth of cobalt thin films at room temperature through a cyclic process involving sequential exposures of the precursor and low-energy electrons. aip.orgresearchgate.net These measurements allow for the observation of the deposition process on a sub-angstrom scale. qd-europe.com By monitoring the ellipsometric parameters (Ψ and Δ) in real-time, researchers can track the film thickness during the electron-enhanced growth. aip.org
Studies have shown that in-situ ellipsometry can distinguish between the different stages of the cyclic deposition process, including the initial adsorption of this compound molecules and the subsequent removal of the carbonyl (CO) and nitrosyl (NO) ligands upon electron exposure. aip.orgresearchgate.netresearchgate.net This provides detailed insights into the surface reactions that lead to film formation.
The growth rate of the cobalt film can be precisely determined from the in-situ SE data. For the electron-enhanced process, growth rates as high as 1.3 Å per cycle have been observed, with the film growing linearly after an initial nucleation period of about 10-55 cycles. aip.org
| Parameter | Finding |
|---|---|
| Growth Monitoring Technique | In-situ Ellipsometry |
| Measurement Precision | ±0.03 Å |
| Observed Growth Rate | Up to 1.3 Å/cycle |
| Nucleation Phase | ~10-55 cycles |
| Monitored Processes | Precursor adsorption, ligand removal, film thickness |
Furthermore, ex-situ spectroscopic ellipsometry has been used to map the spatial profile of the deposited cobalt films after the growth process is complete. aip.orgresearchgate.netresearchgate.net By fitting the collected data to an optical model, such as a B-spline model, the thickness and optical constants across the wafer can be determined, confirming the localized nature of the deposition in electron-beam-assisted techniques. aip.org
Applications in Advanced Materials Science and Catalysis Research
Precursor Chemistry for Thin Film Deposition
Cobalt tricarbonyl nitrosyl is a well-regarded precursor for the chemical vapor deposition (CVD) of cobalt thin films. gelest.com Unlike many solid cobalt precursors, its liquid state simplifies handling and delivery into the CVD reactor. gelest.com The compound's high volatility and good thermal stability, with a decomposition temperature above 66°C, are advantageous for controlled deposition processes. gelest.com In CVD, a volatilized precursor is passed over a heated substrate, where it thermally decomposes to form a thin film. gelest.com
The thermal CVD process using Co(CO)₃NO has been systematically studied to understand the influence of various process parameters on the resulting cobalt films. Key parameters that are manipulated to control film properties include substrate temperature, precursor and reactant gas flow rates, and deposition time. Research has identified an optimized process window for producing high-purity cobalt films with smooth surface morphologies and low electrical resistivity, making them suitable for applications in integrated circuit manufacturing. researchgate.netscispace.com For instance, studies have shown that below 150°C, deposition is minimal, indicating a temperature threshold for the decomposition reaction on the substrate surface. researchgate.net The byproducts of the decomposition are primarily carbon monoxide (CO) and nitric oxide (NO), which are readily removed from the reaction chamber. gelest.com
Table 1: Properties of this compound as a CVD Precursor gelest.com
| Property | Value |
| Physical State | Liquid |
| Vapor Pressure | 26 Torr at 0°C, 100 Torr at 25°C |
| Decomposition Temperature | >66°C |
| Primary Byproducts | CO, NO |
While primarily known for its use in CVD, this compound also serves as a precursor in atomic layer deposition (ALD) and related techniques for depositing cobalt metal. ereztech.comstrem.com ALD is a thin film deposition method that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision.
In a process analogous to ALD, termed electron-enhanced ALD (EE-ALD), cobalt thin films have been grown at room temperature using sequential exposures of Co(CO)₃NO and low-energy electrons. aip.org This cyclic process involves the adsorption of the precursor onto the substrate, followed by an electron beam that induces the desorption of the carbonyl and nitrosyl ligands. aip.org This ligand removal creates new active sites for the precursor to adsorb onto in the subsequent cycle, allowing for controlled, layer-by-layer growth. aip.org This technique demonstrates the potential for low-temperature deposition of high-quality cobalt films, which is crucial for temperature-sensitive substrates.
Focused electron beam induced deposition (FEBID) is a direct-write nanofabrication technique that utilizes a focused electron beam to locally decompose adsorbed precursor molecules, enabling the creation of complex two- and three-dimensional nanostructures. researchgate.netnih.gov this compound is a frequently used precursor in FEBID for depositing cobalt-containing nanomaterials due to its high vapor pressure and stability. researchgate.net
A significant phenomenon observed during FEBID with Co(CO)₃NO is autocatalytic growth. beilstein-journals.orgnih.gov This process involves the initial creation of a cobalt-containing seed layer by direct electron beam writing. Subsequently, the precursor molecules catalytically decompose on this seed layer without direct electron beam irradiation, leading to further material growth. nih.govresearchgate.net This autocatalytic decomposition can also be initiated on seed layers of other materials, such as iron, offering a novel method for fabricating layered nanostructures. nih.govnih.gov The resulting deposits from this process are typically granular and contain cobalt, oxygen, carbon, and nitrogen. beilstein-journals.orgnih.gov
The electron-induced decomposition of adsorbed Co(CO)₃NO is a multi-step process. Studies have shown that the initial step involves the decomposition of the nitrosyl (NO) ligand and the simultaneous desorption of at least one carbonyl (CO) ligand. jh.edu This initial reaction creates a non-volatile cobalt-containing intermediate that adheres to the surface, initiating the deposition process. jh.edu Subsequent electron interactions lead to the decomposition of the remaining CO ligands. jh.edu
The efficiency and purity of FEBID deposits are heavily influenced by the precursor's molecular structure and the stability of its ligands under electron irradiation. cambridge.org For heteroleptic precursors like Co(CO)₃NO, which contain more than one type of ligand, the differing reactivity of the ligands plays a crucial role. cambridge.orgjhu.edu
Research into the electron-induced reactions of Co(CO)₃NO has revealed that the CO ligands are relatively labile and can be desorbed by the electron beam. cambridge.orgjhu.edu In contrast, the NO ligand is more prone to decomposition, which can lead to the incorporation of nitrogen and oxygen into the deposit. jh.edu This understanding of ligand-specific decomposition pathways is fundamental to designing more efficient FEBID precursors that yield higher purity metallic nanostructures. The ideal precursor would have ligands that cleanly desorb under electron irradiation, leaving behind only the desired metal. cambridge.org
FEBID using Co(CO)₃NO has been successfully employed to fabricate various nanostructures, including nanowires. researchgate.netacs.org The composition and properties of these as-deposited nanostructures are highly dependent on the deposition parameters such as electron beam energy and current. researchgate.net
As-deposited nanowires typically consist of cobalt, oxygen, nitrogen, and carbon. researchgate.net For example, a typical composition is approximately 49 at% cobalt, 27 at% oxygen, 14 at% nitrogen, and 10 at% carbon. researchgate.net These as-deposited structures are often highly resistive, exhibiting electrical behavior characteristic of metal-insulator granular systems. researchgate.net
Post-deposition annealing in a vacuum can significantly improve the properties of the fabricated nanostructures. researchgate.net Annealing can lead to the removal of impurities and the crystallization of the material. For instance, after annealing at 400°C, the cobalt concentration may not significantly increase, but the material can undergo a structural transformation, forming a metallic cobalt hexagonal close-packed (hcp) phase alongside the initial cobalt oxide (CoO) face-centered cubic (fcc) phase. researchgate.net This structural change results in a dramatic decrease in electrical resistivity and the emergence of ferromagnetic properties. researchgate.net
Table 2: Composition and Properties of FEBID-Grown Nanowires from Co(CO)₃NO researchgate.net
| Property | As-Deposited | After 400°C Vacuum Annealing |
| Composition | ||
| Cobalt (at%) | ~49 | Not significantly increased |
| Oxygen (at%) | ~27 | - |
| Nitrogen (at%) | ~14 | - |
| Carbon (at%) | ~10 | - |
| Electrical Resistivity (ρ) | High (e.g., 6.3 mΩ cm at RT) | Low (e.g., 62 μΩ cm at RT) |
| Magnetic Behavior | Non-magnetic | Ferromagnetic |
| Crystal Structure | CoO fcc (nanograins ~1 nm) | Co hcp and CoO fcc (nanograins 10-15 nm) |
Focused Electron Beam Induced Deposition (FEBID)
Catalytic Roles in Chemical Transformations
This compound, with its unique electronic and structural properties, has been explored for its potential roles in catalysis. Its reactivity, particularly the lability of its carbonyl and nitrosyl ligands, suggests its utility in various chemical transformations.
Homogeneous Catalysis Applications
This compound is recognized as a compound with potential applications in homogeneous catalysis, particularly in reactions that benefit from precise control over cobalt-mediated processes. ereztech.com While extensive research has detailed the catalytic activity of various cobalt complexes in reactions like hydroformylation, the specific applications of this compound as a primary catalyst are not as widely documented. researchgate.netnih.govgoogle.com The foundational chemistry of this compound, however, provides insight into its catalytic potential.
The complex readily undergoes substitution reactions where the carbonyl (CO) ligands are replaced by Lewis bases such as tertiary phosphines and isocyanides. wikipedia.org This reactivity is a key characteristic for a catalyst precursor, as it allows for the modification of the metal center's steric and electronic environment, which in turn can tune its catalytic activity and selectivity for a specific organic transformation.
Research in the broader field of cobalt catalysis highlights the importance of cobalt carbonyl and nitrosyl complexes in various organic syntheses. nih.govcalstate.edu While dicobalt octacarbonyl is a well-known precursor for the active catalyst in hydroformylation, cobalt tetracarbonyl hydride, the fundamental reactions involving CO and NO ligands are central to these catalytic cycles. chemicalbook.comwikipedia.org The study of cobalt nitrosyl complexes can serve as models for understanding biological systems and pollutant reduction, though these complexes can be challenging to synthesize. calstate.edu
Precursor for Heterogeneous Cobalt-Based Catalysts
The utility of a precursor for heterogeneous catalysts often hinges on its ability to be deposited onto a support material and then converted into a catalytically active phase, typically metallic nanoparticles. Due to its volatility, this compound is a candidate for such applications, particularly for methods involving chemical vapor deposition (CVD). However, its application in the preparation of conventional supported heterogeneous catalysts, such as those used in Fischer-Tropsch synthesis, is not as prevalent as the use of inorganic cobalt salts like cobalt nitrate. google.comnih.govsemanticscholar.orgacs.orgmdpi.comgoogle.comdiva-portal.org
The standard preparation of supported cobalt catalysts, for instance for Fischer-Tropsch synthesis or N2O decomposition, typically involves the impregnation of a support material (e.g., silica (B1680970), alumina, or carbon materials) with an aqueous solution of cobalt nitrate. mdpi.comnih.govdaneshyari.comconfer.czresearchgate.netresearchgate.netuny.ac.idazom.comresearchgate.netmdpi.comresearchgate.net This is followed by drying and calcination to form cobalt oxides on the support, which are then reduced to metallic cobalt. mdpi.com
While organometallic compounds are mentioned as potential precursors, the literature on large-scale industrial catalyst preparation heavily favors inorganic salts. google.com The decomposition of this compound on a solid surface has been studied, suggesting that it can be used to deposit cobalt. acs.org However, the formation of catalytically active, well-dispersed metallic nanoparticles from Co(CO)3NO on a high-surface-area support for reactions like Fischer-Tropsch synthesis is not a widely documented method. The choice of precursor significantly impacts the final catalyst's properties, including particle size and reducibility, which in turn affect its activity and selectivity. nih.gov The strong interaction between cobalt precursors and supports like silica can influence the final state of the active metal. nih.govconfer.czuny.ac.idresearchgate.net
Therefore, while this compound's physical properties make it a theoretically viable precursor for depositing cobalt onto supports, its practical application for creating traditional heterogeneous catalysts appears limited compared to more conventional and cost-effective cobalt salts.
Development of Novel Functional Materials
This compound serves as a valuable precursor in the fabrication of advanced materials, owing to its volatility and ability to decompose cleanly into metallic cobalt. americanelements.com These characteristics are particularly advantageous in deposition techniques that require precise control over film thickness and composition at the nanoscale.
Synthesis of High-Performance Coatings and Films
This compound is a key precursor for the deposition of cobalt metal thin films and coatings through techniques such as molecular layer deposition (MLD) and chemical vapor deposition (CVD). ereztech.comstrem.com Its liquid state at room temperature, high volatility, and relatively low decomposition temperature make it a superior choice compared to many solid cobalt precursors. gelest.com
In CVD processes, Co(CO)3NO is passed over a heated substrate, where it thermally decomposes to deposit a thin film of cobalt. gelest.com This method is crucial for applications in microelectronics where pure cobalt films are required. researchgate.net The use of a hydrogen atmosphere during deposition can facilitate the formation of pure cobalt films at temperatures as low as 350°C. researchgate.net Without hydrogen, cobalt oxide phases contaminated with carbon and nitrogen may form at lower temperatures. researchgate.net
The compound's utility extends to atomic layer deposition (ALD), a technique that allows for the growth of ultrathin films with atomic-level precision. This compound's properties are well-suited for the sequential, self-limiting surface reactions that define ALD.
The resulting cobalt films have applications as magnetic thin films and can be used to form alloys, such as Co-W films, which act as diffusion barriers in copper metallization for integrated circuits. gelest.com
Table 1: Deposition Parameters and Film Properties using this compound
| Parameter | Value/Observation | Reference |
| Deposition Technique | Chemical Vapor Deposition (CVD) | researchgate.net |
| Substrate Temperature | No deposition below 150°C | researchgate.net |
| 150-200°C: Cobalt oxide phase with C and N contamination | researchgate.net | |
| >350°C (with H₂): Pure cobalt deposits | researchgate.net | |
| Film Application | Integrated circuit silicide applications | researchgate.net |
| Magnetic thin films | gelest.com |
Controlled Growth of Cobalt Nanowires
Recent advancements in nanofabrication have demonstrated the use of this compound in the controlled growth of cobalt nanowires. A key technique in this area is Focused Electron Beam-Induced Deposition (FEBID). In this process, a focused beam of electrons is used to decompose precursor molecules adsorbed on a surface, allowing for the direct writing of nanoscale structures.
The high volatility of Co(CO)3NO makes it a suitable precursor for FEBID. Research has shown that cobalt nanowires can be deposited using this method. The composition and properties of these nanowires are dependent on the deposition parameters, such as beam energy and current.
A notable challenge in FEBID is the incorporation of impurities from the precursor's ligands into the deposited material. For Co(CO)3NO, this can result in deposits containing cobalt, oxygen, nitrogen, and carbon. Post-deposition annealing is often employed to purify the nanowires and improve their properties. For instance, annealing can induce the formation of a metallic cobalt hexagonal close-packed (hcp) phase alongside a cobalt oxide (CoO) face-centered cubic (fcc) phase, leading to a significant improvement in electrical conductivity and the emergence of ferromagnetic properties.
Table 2: Properties of Cobalt Nanowires Grown by FEBID using Co(CO)3NO
| Property | As-Deposited | After 400°C Annealing | Reference |
| Composition (at %) | Co (~49%), O (~27%), N (~14%), C (~10%) | Co concentration not significantly increased | |
| Electrical Resistivity (ρ) | High (e.g., 6.3 mΩ cm at RT) | Greatly improved (e.g., 62 μΩ cm at RT) | |
| Magnetic Behavior | Non-magnetic | Ferromagnetic | |
| Crystal Structure | CoO fcc (nanograins ~1 nm) | Co hcp phase appears alongside CoO fcc (grain size 10-15 nm) |
Role in Microelectronics Fabrication (e.g., Interconnects, Silicides)
This compound plays a significant role as a precursor in the fabrication of microelectronic devices, particularly in the formation of cobalt interconnects and cobalt silicides. gelest.comresearchgate.net The increasing miniaturization of integrated circuits necessitates the use of materials with low resistivity and high stability, and cobalt and its silicides are key materials in this context. harvard.educhemistryviews.org
The deposition of pure, thin, and conformal cobalt films is critical for creating reliable interconnects and as a starting layer for silicidation. Chemical Vapor Deposition (CVD) using Co(CO)3NO is an effective method for producing such films. gelest.comresearchgate.net The advantages of using this precursor in CVD for microelectronics include its high volatility and the fact that the cobalt is in a zero oxidation state, which simplifies the deposition of the pure metal. gelest.com
Cobalt silicide (CoSi₂) is used as a contact material for source, drain, and gate electrodes in transistors due to its low resistivity and thermal stability. harvard.eduyonsei.ac.krharvard.edunih.gov The formation of cobalt silicide often involves depositing a thin layer of cobalt onto a silicon substrate, followed by a thermal annealing process that drives the reaction between cobalt and silicon. yonsei.ac.krnih.gov The quality of the initial cobalt film is paramount for forming a uniform and smooth silicide layer, which is crucial for device performance and reliability. harvard.edu The use of Co(CO)3NO in CVD allows for the deposition of high-quality cobalt films that can then be converted to cobalt disilicide for these critical applications. gelest.comresearchgate.net While some methods use single-source precursors containing both cobalt and silicon, the deposition of cobalt from Co(CO)3NO followed by reaction with the silicon substrate is a common approach. mocvd-precursor-encyclopedia.de
Emerging Research Directions and Future Outlook for Cobalt Tricarbonyl Nitrosyl
Exploration of Novel Reaction Pathways and Ligand Architectures
Recent research has moved beyond the classical substitution chemistry of cobalt tricarbonyl nitrosyl, where carbonyl ligands are replaced by phosphines or isocyanides. wikipedia.org Scientists are now investigating more complex transformations and designing sophisticated ligand frameworks to fine-tune the reactivity of the cobalt center.
One promising area is the synthesis of cobalt pincer nitrosyl hydride complexes. These compounds, supported by PCP pincer ligands, exhibit catalytic activity in reactions such as the hydroboration of alkenes. nih.gov The pincer ligand provides a stable coordination environment that allows for controlled catalytic cycles. The synthesis of these complexes can be achieved through methods like the reaction of a cobalt-borohydride precursor with nitric oxide. nih.gov
Furthermore, the reactivity of cobalt(III)-nitrosyl complexes in nitric oxide (NO) transfer and dioxygenation reactions is an active area of investigation. acs.org Understanding these pathways is crucial for developing new catalytic processes and for modeling biological systems involving nitric oxide. calstate.edu For instance, cobalt(III)-nitrosyl complexes with cyclam-based ligands have been shown to transfer their NO group, with the reaction's feasibility being influenced by the ligand's ring size and the cobalt ion's spin state. acs.org
The exploration of novel ligand architectures also includes the use of N-heterocyclic carbenes (NHCs) to stabilize cobalt carbonyl nitrosyl fragments. These NHC-stabilized complexes offer enhanced stability and tunable electronic properties, opening up new possibilities for their application in catalysis.
Advanced Computational Modeling for Complex Reaction Systems
The advancement of computational chemistry provides unprecedented insights into the intricate reaction mechanisms of this compound. Density Functional Theory (DFT) and other ab initio methods are being employed to elucidate decomposition pathways, reaction energetics, and the electronic structure of transient intermediates. nih.govnih.gov
A significant focus of computational studies is the electron-induced decomposition of Co(CO)₃NO, which is a fundamental process in techniques like focused electron beam induced deposition (FEBID). nih.gov Real-time time-dependent density functional theory (TDDFT) is used to model the inelastic scattering of electrons with the precursor molecule, providing quantitative data on energy transfer and internal excitations. acs.org These simulations help in understanding how electron beams can be used to precisely break the bonds within the molecule to deposit cobalt.
DFT calculations are also instrumental in understanding the electronic structure of this compound and its derivatives. For example, studies on phosphine-substituted Co(CO)₃NO have shown how the electronic properties and, consequently, the reactivity of the complex can be tuned by modifying the ancillary ligands. acs.org Computational models can predict ionization potentials and map out molecular orbitals, offering a deeper understanding of the bonding and reactivity. acs.org Furthermore, computational investigations into the decomposition of related organometallic compounds are helping to build a comprehensive picture of the factors controlling the stability and reactivity of these precursors. nih.gov
| Computational Technique | Application in Co(CO)₃NO Research | Key Insights |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating vibrational frequencies. researchgate.net | Understanding of ligand substitution energetics and decomposition pathways. nih.gov |
| Time-Dependent DFT (TDDFT) | Modeling electron-induced excitations and nonadiabatic dynamics. acs.orgnih.gov | Quantitative data on energy transfer during electron scattering and ligand dissociation dynamics. acs.orgnih.gov |
| Coupled Cluster (e.g., EOMIP-CCSD) | High-accuracy calculation of ionization energies. acs.org | Precise understanding of the electronic structure and orbital contributions. acs.org |
Integration in Hybrid Material Systems and Nanodevice Fabrication
This compound is emerging as a key precursor for the fabrication of cobalt-containing thin films and nanostructures, which are integral components of various hybrid material systems and nanodevices. ereztech.com Its volatility and clean decomposition characteristics make it an attractive candidate for chemical vapor deposition (CVD) and atomic layer deposition (ALD). aip.orgresearchgate.net
In the realm of microelectronics, cobalt thin films are being investigated as interconnect materials to replace copper in advanced integrated circuits. aip.org Co(CO)₃NO is a viable precursor for the low-temperature deposition of these films. aip.orgresearchgate.net The ability to deposit high-purity cobalt films with excellent conformality is crucial for the fabrication of next-generation electronic devices.
Furthermore, the deposition of cobalt nanostructures using Co(CO)₃NO is of significant interest due to the ferromagnetic properties of cobalt. nih.gov This has led to its use in the fabrication of magnetic force microscopy (MFM) tips and nanoscale Hall sensors. nih.gov The precise placement of magnetic nanostructures is a critical step in the development of spintronic devices and high-density data storage media. The integration of these cobalt nanostructures into larger systems, such as carbon nanotube-based devices, is also an active area of research.
Strategies for Controlled Nanostructure Fabrication at the Atomic Scale
The precise control over the size, shape, and position of nanostructures is a central goal of nanotechnology. This compound is at the forefront of research aimed at achieving atomic-scale fidelity in the fabrication of cobalt nanostructures. Two key techniques that utilize Co(CO)₃NO for this purpose are focused electron beam induced deposition (FEBID) and electron-enhanced atomic layer deposition (EE-ALD).
FEBID is a direct-write technique that uses a finely focused electron beam to decompose precursor molecules adsorbed on a surface, allowing for the creation of complex three-dimensional nanostructures with resolutions approaching the nanometer scale. nih.govacs.org The process involves the dissociative electron attachment to Co(CO)₃NO, leading to the localized deposition of cobalt. acs.orgepa.gov Research is focused on understanding the fundamental electron-induced reaction mechanisms to improve the purity and resolution of the deposited material. jh.edu
EE-ALD is a cyclic deposition technique that combines the principles of ALD with electron irradiation to achieve area-selective deposition at low temperatures. aip.org In this process, a substrate is sequentially exposed to Co(CO)₃NO and a low-energy electron beam. aip.org The initial adsorption of the precursor is followed by electron-induced ligand removal, creating a reactive surface for the next cycle. This method allows for the growth of cobalt films with atomic-level thickness control. aip.org
| Fabrication Technique | Precursor | Mechanism | Key Advantage |
| Focused Electron Beam Induced Deposition (FEBID) | Co(CO)₃NO | Localized electron-induced decomposition of adsorbed precursor. acs.orgepa.gov | Direct writing of complex 3D nanostructures with high resolution. nih.gov |
| Electron-Enhanced Atomic Layer Deposition (EE-ALD) | Co(CO)₃NO | Sequential precursor adsorption and electron-induced ligand removal. aip.org | Area-selective deposition with atomic-scale thickness control at low temperatures. aip.org |
| Chemical Vapor Deposition (CVD) | Co(CO)₃NO | Thermal decomposition of the precursor on a heated substrate. researchgate.net | Deposition of high-purity, conformal thin films. researchgate.net |
Unveiling Ultrafast Dynamics in Organometallic Transformations
The study of chemical reactions on their fundamental timescales, typically femtoseconds to picoseconds, is a rapidly advancing frontier. Ultrafast spectroscopy techniques are beginning to be applied to organometallic complexes to observe the intricate dance of atoms and electrons during chemical transformations. osti.gov While direct femtosecond studies on this compound are still emerging, research on related cobalt complexes provides a glimpse into the future directions for this field.
For instance, ultrafast, reversible intersystem crossing has been observed in the electronic ground state of certain cobalt nitrosyl complexes, occurring on a picosecond timescale. nih.gov This highlights the potential for rapid spin-state changes to influence the reactivity of these molecules. Understanding and controlling such ultrafast spin dynamics could lead to the development of novel photocatalysts and molecular switches.
Furthermore, the photodissociation of ligands from organometallic complexes is a key area of interest. nih.gov Femtosecond laser studies on the desorption of CO and NO from surfaces provide a model for understanding the initial steps of ligand loss from Co(CO)₃NO upon electronic excitation. ucl.ac.uk Time-resolved photoelectron spectroscopy and excited-state molecular dynamics simulations are powerful tools for tracking the dissociation pathways and the flow of energy within the molecule on ultrafast timescales. nih.gov The application of these techniques to Co(CO)₃NO will undoubtedly reveal new details about its photochemistry and reaction dynamics, paving the way for light-controllable deposition processes and catalysis.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Reactants | Yield (%) | Key Conditions | References |
|---|---|---|---|---|
| Co₂(CO)₈ + NO | Co₂(CO)₈, NO | 85–90 | 30°C, N₂ atmosphere | |
| Electrochemical | Co(NO₃)₂, CO | 55–60 | CO saturation, 25°C |
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy : Monitors CO and NO ligand vibrations. Peaks for CO stretches appear at 1950–2100 cm⁻¹ , while NO stretches occur at 1650–1750 cm⁻¹ , indicating π-backbonding strength .
- X-ray Crystallography : Resolves the octahedral geometry, with Co–CO bond lengths of \sim1.82 Å and Co–NO bonds of \sim1.75 Å .
- Nuclear Magnetic Resonance (NMR) : Limited utility due to paramagnetism, but ¹³C NMR in solution can identify CO ligand environments (δ 180–200 ppm) .
Advanced: How does the electronic configuration of this compound influence its reactivity in catalytic applications?
Methodological Answer:
Co(CO)₃NO exhibits a {CoNO}⁹ configuration, where the cobalt center (formal oxidation state +1) engages in strong π-backbonding with NO and CO ligands. This electronic structure:
- Enhances Electrophilicity : Facilitates nucleophilic attack in carbonylation reactions (e.g., benzyl halide carbonylation) .
- Redox Activity : The Co(I)/Co(II) transition enables electron-transfer steps in catalytic cycles, as shown in phase-transfer catalysis studies .
Computational Insight : Density Functional Theory (DFT) studies reveal a HOMO localized on the Co–NO moiety, explaining its affinity for electron-deficient substrates .
Advanced: What are the challenges in elucidating the reaction mechanisms involving this compound in carbonylation reactions?
Methodological Answer:
Key challenges include:
- Intermediate Trapping : Short-lived intermediates like [Co(CO)₂NO(L)] (L = substrate) require low-temperature (<−30°C) matrix isolation for spectroscopic characterization .
- Kinetic Complexity : Competing pathways (e.g., CO dissociation vs. substrate coordination) necessitate stopped-flow UV-Vis or time-resolved IR spectroscopy .
- Stereochemical Outcomes : Asymmetric carbonylation reactions require chiral ligands (e.g., phosphines), but Co(CO)₃NO’s ligand lability complicates stereocontrol .
Advanced: How can researchers address contradictions in reported data regarding the environmental impact and ecotoxicity of this compound?
Methodological Answer:
Current gaps in ecotoxicological data (e.g., aquatic toxicity, biodegradability) require:
Standardized Testing : Follow OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition) to assess acute toxicity.
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Co₂(CO)₈) to infer potential hazards.
Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation and mobility in soil/water systems .
Advanced: What methodological strategies are recommended for studying the decomposition pathways of this compound under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 50–100°C to identify CO/NO release .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile decomposition products (e.g., CO, NO₂) .
- In Situ IR Spectroscopy : Track ligand dissociation kinetics under thermal stress (e.g., loss of CO at >60°C) .
Basic: What are the key storage and handling protocols for this compound to ensure experimental reproducibility?
Methodological Answer:
- Storage : Keep at ≤−18°C under inert gas (argon) to prevent ligand dissociation .
- Handling : Use Schlenk-line techniques for air-sensitive transfers. Avoid static discharge (flammable vapor risk) .
- Safety : Employ fume hoods with >8 air changes/hour and wear NFPA-rated PPE (e.g., nitrile gloves, face shields) .
Advanced: How can the catalytic efficiency of this compound be optimized in cross-coupling reactions?
Methodological Answer:
- Ligand Tuning : Introduce electron-donating ligands (e.g., PPh₃) to stabilize reactive intermediates .
- Solvent Effects : Use non-polar solvents (e.g., hexane) to minimize CO ligand displacement .
- Additives : Add stoichiometric Zn powder to reduce Co(II) byproducts and regenerate active Co(I) species .
Data Contradiction Analysis Example
Issue : Conflicting reports on Co(CO)₃NO’s stability in aqueous media.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
